C6 NBD Glucosylceramide

sphingolipid metabolism plasma membrane enzymology neutral sphingomyelinase

C6 NBD Glucosylceramide (C6-NBD-GlcCer; CAS 94885-03-7) is a fluorescent analog of glucosylceramide bearing a C6 nitrobenzoxadiazole (NBD) fluorophore on the N-acyl chain, with excitation/emission maxima at 466/535 nm. It serves as a metabolic intermediate in the Golgi sphingolipid pathway—biosynthesized from C6-NBD-Ceramide by glucosylceramide synthase (GCS)—and is further processed to C6-NBD-Lactosylceramide by lactosylceramide synthase (GalT).

Molecular Formula C36H59N5O11
Molecular Weight 737.9 g/mol
Cat. No. B3026393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 NBD Glucosylceramide
Molecular FormulaC36H59N5O11
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O
InChIInChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1
InChIKeyZYEQNDHFYIPTAY-YAIFWNLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C6 NBD Glucosylceramide – A Fluorescent Glucosylceramide Analog for Sphingolipid Metabolism and Trafficking Research


C6 NBD Glucosylceramide (C6-NBD-GlcCer; CAS 94885-03-7) is a fluorescent analog of glucosylceramide bearing a C6 nitrobenzoxadiazole (NBD) fluorophore on the N-acyl chain, with excitation/emission maxima at 466/535 nm . It serves as a metabolic intermediate in the Golgi sphingolipid pathway—biosynthesized from C6-NBD-Ceramide by glucosylceramide synthase (GCS)—and is further processed to C6-NBD-Lactosylceramide by lactosylceramide synthase (GalT) [1]. Its NBD tag enables non-radioactive detection by HPLC, TLC, and fluorescence microscopy, making it a widely adopted probe for quantifying sphingolipid enzyme activities and tracking intracellular lipid trafficking .

Why C6 NBD Glucosylceramide Cannot Be Replaced by Other Fluorescent Sphingolipid Analogs


Within the NBD-sphingolipid family, compounds sharing the same fluorophore and acyl chain length nevertheless display profound functional divergence. C6-NBD-Sphingomyelin (C6-NBD-SM) and C6-NBD-Glucosylceramide are both generated from C6-NBD-Ceramide in the Golgi, yet they exhibit opposite metabolic stability in the plasma membrane, distinct apical–basolateral sorting ratios in polarized epithelia, and mutually exclusive endocytic trafficking destinations (Golgi vs. lysosomes) [1]. When comparing fluorophores, BODIPY-labeled glucosylceramide analogs offer higher photostability but are not recognized as substrates by the same set of sphingolipid-processing enzymes that accept NBD-GlcCer, precluding their use in established GCS and GalT enzymatic assays [2]. Consequently, substituting C6-NBD-GlcCer with any other NBD- or BODIPY-sphingolipid analog introduces qualitative and quantitative errors in metabolic flux measurements, enzyme activity determinations, and trafficking studies.

C6 NBD Glucosylceramide – Quantitative Differentiation Evidence Against Closest Analogs


Negligible Plasma Membrane Hydrolysis vs. C6-NBD-Sphingomyelin

C6-NBD-GlcCer resists degradation in the plasma membrane, whereas C6-NBD-SM undergoes extensive hydrolysis. In intact cells and isolated plasma membranes from multiple cell types (HT29, BHK, rat liver), C6-NBD-GlcCer showed neither hydrolytic nor synthetic activity associated with the plasma membrane. In contrast, C6-NBD-SM was extensively degraded by neutral sphingomyelinase (N-SMase), with hydrolysis in undifferentiated HT29 cells at least 3-fold higher than in differentiated counterparts [1]. This differential stability directly impacts signal transduction studies, as C6-NBD-SM degradation generates ceramide—a bioactive lipid—while C6-NBD-GlcCer does not contribute to plasma membrane ceramide pools [1].

sphingolipid metabolism plasma membrane enzymology neutral sphingomyelinase

Apical Enrichment in Polarized Epithelial Cells vs. C6-NBD-Sphingomyelin

In polarized Caco-2 intestinal epithelial monolayers, newly synthesized C6-NBD-GlcCer was enriched 2-fold on the apical surface, whereas C6-NBD-SM was equally distributed between apical and basolateral domains [1]. This polarity was established within 10 min of synthesis and was maintained even in the presence of increasing BSA concentrations used to trap fluorescent lipids at the cell surface, ruling out post-arrival redistribution [1]. In MDCK cells, C6-NBD-GlcCer showed an even greater 2- to 4-fold apical enrichment relative to the basolateral side [2].

epithelial lipid polarity apical sorting Caco-2 cells

Golgi-Specific Endocytic Trafficking vs. Lysosomal Routing of C6-NBD-Sphingomyelin

After endocytosis from the plasma membrane, C6-NBD-GlcCer and C6-NBD-SM are sorted to distinct intracellular destinations. In HT29 colon adenocarcinoma cells, after 30 min of internalization at 37 °C, C6-NBD-GlcCer localized exclusively to the Golgi apparatus, confirmed by colocalization with fluorescent ceramide (a Golgi marker) and disruption of the fluorescence pattern by the Golgi-disrupting agent monensin [1]. In contrast, C6-NBD-SM did not colocalize with the Golgi marker but instead colocalized with ricin, a marker of the endosomal/lysosomal pathway [1]. This sorting was specific to glucosylceramide among glycolipids tested and was observed only in undifferentiated HT29 cells [1]. In primary rat astrocytes, the same differential routing was confirmed: endocytosed NBD-GlcCer traffics to the Golgi apparatus while NBD-SM traffics to lysosomes .

endocytic sorting Golgi targeting HT29 cells

Defined Fluorescent Acceptor Substrate for Lactosylceramide Synthase (GalT) with Quantitative HPLC Readout

C6-NBD-GlcCer is the specific fluorescent acceptor substrate for lactosylceramide synthase (GalT; EC 2.4.1.-), enabling a non-radioactive HPLC-based assay with a linear detection range of 50 fmol to 50 pmol [1]. The reaction product (C6-NBD-LacCer) is separated from the substrate within 6 min under normal-phase HPLC conditions [1]. This method was validated using lysate from as few as 1 × 10⁴ cultured CHOP cells and single zebrafish embryos [1]. In contrast, the GlcT (GCS) assay uses C6-NBD-Ceramide as substrate and produces C6-NBD-GlcCer; the two assays are biochemically sequential and the substrates are not interchangeable [1]. C6-NBD-Galactosylceramide, while structurally similar, is preferentially hydrolyzed by neutral β-glycosylceramidase (GCase) rather than serving as a GalT acceptor .

lactosylceramide synthase GalT assay HPLC fluorescence quantification

Low-Femtomolar Detection Sensitivity for In-Vivo Glucosylceramide Synthase Activity

Using a nanoparticle-based delivery method (rubusoside nanomicelles) for NBD C6-Ceramide in live mice, the resulting NBD C6-Glucosylceramide product was detected and quantified by HPLC in the low-femtomolar range, enabling direct measurement of in-vivo GCS activity across multiple tissues simultaneously [1]. The enzyme kinetics of GCS in live cells and mouse liver were well-described by the Michaelis-Menten model [1]. GCS activities were significantly higher in drug-resistant cancer cells and in tumors overexpressing GCS compared to controls, and activity was reduced after GCS silencing or pharmacological inhibition [1]. By comparison, conventional ex-vivo GCS assays using radiolabeled substrates lack the spatial resolution and ease of handling of this fluorescence-based method [1].

in-vivo GCS activity nanoparticle delivery cancer drug resistance

Substrate for Glucocerebrosidase Activity Measurement in Gaucher Disease Diagnostics

C6-NBD-GlcCer has been employed as a direct substrate for quantifying glucocerebrosidase (GCase) activity in platelet extracts from Gaucher disease patients. In a study of 44 Gaucher patients and 51 obligate carriers, the specific GCase activity measured using C6-NBD-GlcCer was 0.02–0.08 pmol/min/μg protein in mildly thrombocytopenic Gaucher patients, compared to 0.14–0.15 pmol/min/μg protein in healthy volunteer platelet homogenates—a 2- to 7-fold reduction [1]. The assay monitors fluorescence intensity of the hydrolysis product C6-NBD-Ceramide, providing a functional readout of the enzyme deficiency that underlies Gaucher disease [1]. This clinical-diagnostic application is not feasible with BODIPY-GlcCer analogs, which may not be recognized with equivalent kinetics by GCase [2].

Gaucher disease glucocerebrosidase activity platelet function

C6 NBD Glucosylceramide – High-Value Research and Industrial Application Scenarios


Quantitative In-Vivo Glucosylceramide Synthase (GCS) Activity Profiling in Cancer Drug Resistance Models

C6-NBD-GlcCer is the direct reaction product measured in the only published method for in-vivo GCS activity assessment using nanoparticle-delivered NBD C6-Ceramide and HPLC-fluorescence quantification. With detection sensitivity in the low-femtomolar range, this method enables simultaneous measurement of GCS activity across multiple mouse tissues and has demonstrated significantly elevated GCS activity in drug-resistant cancer cells and GCS-overexpressing tumors [1]. This scenario is directly supported by the detection sensitivity evidence in Section 3, Evidence Item 5.

Lactosylceramide Synthase (GalT) Activity Measurement Using Validated HPLC Fluorescence Protocol

C6-NBD-GlcCer is the defined fluorescent acceptor substrate for the non-radioactive GalT assay. The assay achieves separation of the C6-NBD-LacCer product from substrate within 6 minutes by normal-phase HPLC, with a linear quantification range spanning three orders of magnitude (50 fmol–50 pmol), and requires as few as 1 × 10⁴ cultured cells or a single zebrafish embryo [1]. This scenario is directly supported by the GalT substrate specificity evidence in Section 3, Evidence Item 4.

Apical Membrane Lipid Sorting and Epithelial Polarity Studies

C6-NBD-GlcCer is the only fluorescent sphingolipid analog that exhibits a 2- to 4-fold apical enrichment in polarized epithelial monolayers (Caco-2 and MDCK cells), in contrast to C6-NBD-SM which distributes symmetrically. This differential polarity, established within 10 minutes of synthesis and resistant to BSA-mediated extraction, makes C6-NBD-GlcCer essential for dissecting apical sorting mechanisms [1][2]. This scenario is directly supported by the apical sorting evidence in Section 3, Evidence Item 2.

Glucocerebrosidase Activity Quantification in Gaucher Disease Research

C6-NBD-GlcCer serves as a functional fluorescent substrate for measuring glucocerebrosidase (GCase) activity in platelet extracts, with demonstrated ability to discriminate Gaucher disease patients (0.02–0.08 pmol/min/μg protein) from healthy controls (0.14–0.15 pmol/min/μg protein). The fluorescence-based readout of the C6-NBD-Ceramide hydrolysis product provides a practical alternative to radiolabeled substrate methods [1]. This scenario is directly supported by the GCase activity evidence in Section 3, Evidence Item 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for C6 NBD Glucosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.